N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine
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Overview
Description
N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine: is an organic compound with the molecular formula C12H23NO. It is known for its unique structure, which includes a hexyl group attached to a cyclohexylidene ring with a hydroxylamine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hexylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .
Scientific Research Applications
N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
- N-[(1Z)-2-cyclohexylidene]hydroxylamine
- N-[(1Z)-2-methylcyclohexylidene]hydroxylamine
- N-[(1Z)-2-ethylcyclohexylidene]hydroxylamine
Comparison: N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine is unique due to its hexyl group, which imparts different physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
(NZ)-N-(2-hexylcyclohexylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(11)13-14/h11,14H,2-10H2,1H3/b13-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWGHEZWCMSJQT-SEYXRHQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCCC1=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC\1CCCC/C1=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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